![molecular formula C19H22BrNO2 B1682076 SKF 77434 hydrobromide CAS No. 300561-58-4](/img/structure/B1682076.png)
SKF 77434 hydrobromide
Overview
Description
SKF 77434 hydrobromide is a selective dopamine D1 receptor partial agonist . It has the potential to study cocaine addiction . The IC50 values are 19.7 and 2425 nM for binding to D1-like and D2-like receptors respectively .
Molecular Structure Analysis
The molecular weight of SKF 77434 hydrobromide is 376.29 . The molecular formula is C19H22BrNO2 . The SMILES representation is OC1=C(O)C=C2C(C3=CC=CC=C3)CN(CC=C)CCC2=C1.Br .Physical And Chemical Properties Analysis
The molecular weight of SKF 77434 hydrobromide is 376.3 g/mol . The molecular formula is C19H22BrNO2 . The IUPAC name is 5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide . The InChI is InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H . The Canonical SMILES is C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br .Scientific Research Applications
Dopamine D1-like Receptor Partial Agonist
SKF 77434 hydrobromide is a selective dopamine D1-like receptor partial agonist . The IC50 values are 19.7 and 2425 nM for binding to D1-like and D2-like receptors respectively . This property makes it a valuable tool in neuroscience research, particularly in studies related to dopamine function and related disorders.
Central Nervous System Activity
The compound is centrally active following systemic administration in vivo . This means it can cross the blood-brain barrier and interact with central nervous system receptors, which is crucial for its potential therapeutic applications in neurological and psychiatric disorders.
Potential for Studying Cocaine Addiction
SKF 77434 hydrobromide has been identified as having potential for studying cocaine addiction . Its interaction with dopamine receptors, which play a significant role in addiction, could provide valuable insights into the mechanisms of cocaine addiction and potential therapeutic approaches.
Antiproliferative Activity
N-Allyl quinoxalinecarboxamides, a class of compounds that includes N-Allyl-(+/-)-SKF-38393 hydrobromide, have shown antiproliferative activity . This suggests potential applications in cancer research, particularly in the development of novel anticancer drugs.
Use in Polymerization Processes
N-Allyl-alanine, a compound structurally similar to N-Allyl-(+/-)-SKF-38393 hydrobromide, has been used in the synthesis of well-defined poly(N-allyl alanine) via heterogenous ring-opening polymerization . This indicates potential applications of N-Allyl-(+/-)-SKF-38393 hydrobromide in polymer chemistry and materials science.
Functionalization of Polyhydromethylsiloxane
N-Allyl compounds, including N-Allyl-(+/-)-SKF-38393 hydrobromide, can be used to functionalize polyhydromethylsiloxane, a type of silicone . This process can enhance the properties of the silicone, opening up potential applications in various fields such as biomedical engineering and electronics.
Mechanism of Action
Target of Action
SKF 77434 hydrobromide, also known as N-Allyl-(+/-)-SKF-38393 hydrobromide, is a selective dopamine D1 receptor partial agonist . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing cognition, motor activity, mood, and reward mechanisms .
Mode of Action
As a partial agonist, SKF 77434 hydrobromide binds to the dopamine D1 receptor and partially activates it . This partial activation can stimulate or inhibit downstream signaling pathways depending on the cellular context .
Biochemical Pathways
The activation of the dopamine D1 receptor by SKF 77434 hydrobromide can trigger several downstream signaling pathways. These include the adenylate cyclase-cAMP pathway, which is involved in the regulation of various cellular processes such as gene transcription, cell growth, and synaptic plasticity .
Pharmacokinetics
It is known to be centrally active following systemic administration
Result of Action
The activation of the dopamine D1 receptor by SKF 77434 hydrobromide can lead to various molecular and cellular effects. For instance, it has been shown to have stimulant and anorectic effects .
Safety and Hazards
properties
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQRAXTWDYUBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042611 | |
Record name | SKF 77434 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SKF 77434 hydrobromide | |
CAS RN |
300561-58-4 | |
Record name | SKF-77434 hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF 77434 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-77434 HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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